molecular formula C19H17F3N4O4 B11570148 N-[4-hydroxy-2,6-dioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]cyclopropanecarboxamide

N-[4-hydroxy-2,6-dioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]cyclopropanecarboxamide

Cat. No.: B11570148
M. Wt: 422.4 g/mol
InChI Key: SFEZTTPJZOEKGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2,4,6-TRIOXO-1-(2-PHENYLETHYL)-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]CYCLOPROPANECARBOXAMIDE is a complex organic compound characterized by its unique pyrrolopyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,4,6-TRIOXO-1-(2-PHENYLETHYL)-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]CYCLOPROPANECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolopyrimidine core, followed by the introduction of the phenylethyl and trifluoromethyl groups. The final step involves the formation of the cyclopropanecarboxamide moiety. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure high yield and purity. Advanced techniques like continuous flow chemistry may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2,4,6-TRIOXO-1-(2-PHENYLETHYL)-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]CYCLOPROPANECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenylethyl or trifluoromethyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2,4,6-TRIOXO-1-(2-PHENYLETHYL)-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]CYCLOPROPANECARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[2,4,6-TRIOXO-1-(2-PHENYLETHYL)-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,4,6-TRIOXO-1-(2-PHENYLETHYL)-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]CYCLOPROPANECARBOXAMIDE is unique due to its trifluoromethyl group, which imparts distinct chemical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry.

Properties

Molecular Formula

C19H17F3N4O4

Molecular Weight

422.4 g/mol

IUPAC Name

N-[2,4,6-trioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]cyclopropanecarboxamide

InChI

InChI=1S/C19H17F3N4O4/c20-19(21,22)18(25-14(27)11-6-7-11)12-13(23-16(18)29)26(17(30)24-15(12)28)9-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,23,29)(H,25,27)(H,24,28,30)

InChI Key

SFEZTTPJZOEKGI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2(C3=C(NC2=O)N(C(=O)NC3=O)CCC4=CC=CC=C4)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.